Cas no 69662-75-5 (3-Desoxyvitamin D3 (~90%))

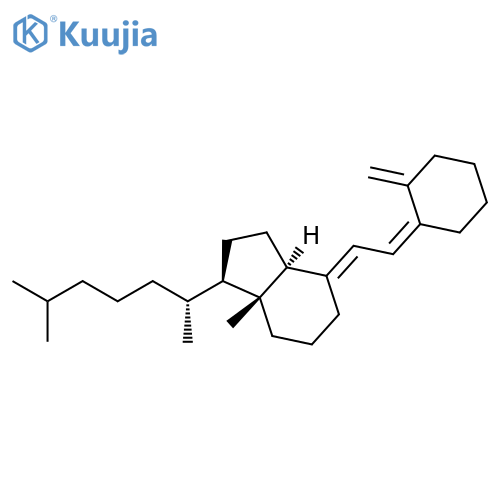

3-Desoxyvitamin D3 (~90%) structure

商品名:3-Desoxyvitamin D3 (~90%)

CAS番号:69662-75-5

MF:C27H44

メガワット:368.638268470764

CID:5572322

3-Desoxyvitamin D3 (~90%) 化学的及び物理的性質

名前と識別子

-

- 3-Desoxyvitamin D3

- 1H-Indene, 1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4-[(2Z)-2-(2-methylenecyclohexylidene)ethylidene]-, (1R,3aS,4E,7aR)-

- (1R,3aS,7aR,E)-7a-methyl-4-((Z)-2-(2-methylenecyclohexylidene)ethylidene)-1-((R)-6-methylheptan-2-yl)octahydro-1H-indene

- 3-Desoxyvitamin D3 (~90%)

-

- インチ: 1S/C27H44/c1-20(2)10-8-12-22(4)25-17-18-26-24(14-9-19-27(25,26)5)16-15-23-13-7-6-11-21(23)3/h15-16,20,22,25-26H,3,6-14,17-19H2,1-2,4-5H3/b23-15-,24-16+/t22-,25-,26+,27-/m1/s1

- InChIKey: FXKMDILIEQILCA-VDVRBEGSSA-N

- ほほえんだ: [C@@H]1([C@H](C)CCCC(C)C)[C@]2(C)[C@]([H])(/C(=C/C=C3/CCCCC/3=C)/CCC2)CC1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: Not available

- ゆうかいてん: NA

- ふってん: Not available

- フラッシュポイント: Not available

- ようかいど: Acetonitrile (Slightly), Chloroform (Slightly)

- じょうきあつ: Not available

3-Desoxyvitamin D3 (~90%) セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Desoxyvitamin D3 (~90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D296998-10mg |

3-Desoxyvitamin D3 (~90%) |

69662-75-5 | 10mg |

$ 2681.00 | 2023-09-08 | ||

| TRC | D296998-5mg |

3-Desoxyvitamin D3 (~90%) |

69662-75-5 | 5mg |

$1407.00 | 2023-05-18 | ||

| TRC | D296998-1mg |

3-Desoxyvitamin D3 (~90%) |

69662-75-5 | 1mg |

$339.00 | 2023-05-18 | ||

| TRC | D296998-2.5mg |

3-Desoxyvitamin D3 (~90%) |

69662-75-5 | 2.5mg |

$741.00 | 2023-05-18 |

3-Desoxyvitamin D3 (~90%) 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

69662-75-5 (3-Desoxyvitamin D3 (~90%)) 関連製品

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量